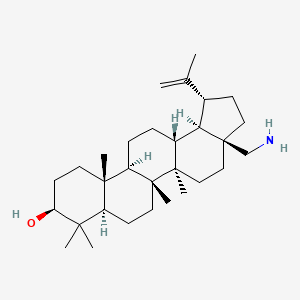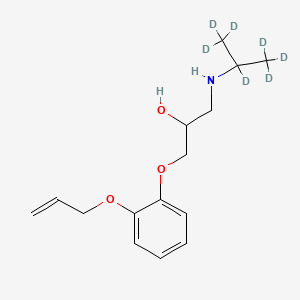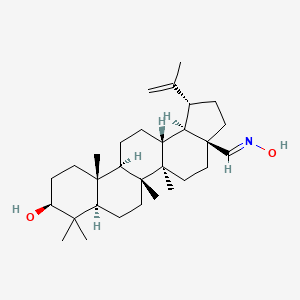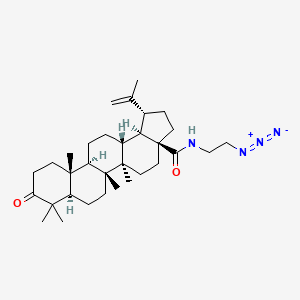
3-Acetyldeoxynivalenol 13C17
Übersicht
Beschreibung
3-Acetyldeoxynivalenol-13C17 is the 13C labeled 3-Acetyldeoxynivalenol . It is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . This compound is a blood-brain barrier (BBB) permeable mycotoxin .
Synthesis Analysis
The synthesis of 3-Acetyldeoxynivalenol-13C17 involves the use of stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules . Bretz et al. (2005) synthesized stable isotope-labeled 3-acetyldeoxynivalenol (3-AcDON) from deoxynivalenol, marking the first synthesis of a stable isotope-labeled type-B trichothecene.Molecular Structure Analysis
The molecular weight of 3-Acetyldeoxynivalenol-13C17 is 355.23 . The molecular formula is 13C17H22O7 . The SMILES string representation of the molecule is [13CH3] [13C@]12 [13C@@]3 ( [13C@@] ( [H]) ( [13C@H] (O [13C] ( [13CH3])=O) [13CH2]2)O [13C@]4 ( [13C@]1 ( [13CH2]O) [13C@H] (O) [13C] ( [13C] ( [13CH3])= [13CH]4)=O) [H]) [13CH2]O3 .Chemical Reactions Analysis
An isotope dilution-liquid chromatography tandem mass spectrometry method (ID-LC/MS/MS) using 13C17-3-acetyldeoxynivalenol as an internal standard has been developed.Physical And Chemical Properties Analysis
The concentration of 3-Acetyldeoxynivalenol-13C17 is 25 μg/mL in acetonitrile . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is −20°C .Wissenschaftliche Forschungsanwendungen
Reference Method Development for Mycotoxin Analysis
A study by Gab-Allah et al. (2021) developed an isotope dilution-liquid chromatography tandem mass spectrometry method (ID-LC/MS/MS) using 13C17-3-acetyldeoxynivalenol as an internal standard. This method enhances the accuracy of measuring type B trichothecenes and conjugated deoxynivalenol mycotoxins in grain samples, showing improved metrological quality over previous methods (Gab-Allah, Choi, & Kim, 2021).
Synthetic Routes for Stable Isotope Dilution Assays
Asam and Rychlik (2012) reviewed synthetic routes for stable isotope-labeled 3-acetyldeoxynivalenol (3-ADON) and 15-ADON. These isotopologues are crucial for developing internal standards in stable isotope dilution assays, enhancing the accuracy of trichothecene analysis in contaminated food and feed (Asam & Rychlik, 2012).
Development of Isotope-Labeled Trichothecenes
Bretz et al. (2005) synthesized stable isotope-labeled 3-acetyldeoxynivalenol (3-AcDON) from deoxynivalenol, marking the first synthesis of a stable isotope-labeled type-B trichothecene. This development is significant for HPLC-MS/MS or GC-MS analysis of trichothecene mycotoxins (Bretz, Beyer, Cramer, & Humpf, 2005).
Mycotoxin Analysis in Food and Feed
Several studies have focused on the development of analytical methods for determining mycotoxins, including 3-acetyldeoxynivalenol, in various food and feed products. These methods often use stable isotope-labeled compounds as internal standards to achieve more accurate and reliable quantification of mycotoxins (Liu et al., 2016; He et al., 2021; Fiby et al., 2021; Asam & Rychlik, 2007; Fan et al., 2016; Razzazi-Fazeli et al., 2003).
Toxicological Studies
3-Acetyldeoxynivalenol's role in toxicological research is also notable. For example, Liu et al. (2020) investigated the biological toxicity of 3-Ac-DON on macrophages, providing insights into its deleterious health effects. This research contributes to understanding the impact of mycotoxin contamination in food products on human and animal health (Liu et al., 2020).
Wirkmechanismus
Target of Action
3-Acetyldeoxynivalenol 13C17 is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . It is primarily targeted towards the blood-brain barrier (BBB) . The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside .
Mode of Action
The compound interacts with its target, the BBB, and is able to permeate through it . This permeability suggests that the compound can interact with the central nervous system, potentially affecting neural function .
Biochemical Pathways
DON is known to inhibit protein synthesis and trigger a ribotoxic stress response that can lead to apoptosis .
Pharmacokinetics
The compound is often used as a tracer for quantitation during the drug development process . This suggests that it has been used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .
Result of Action
DON is known to induce cell necrosis, particularly in the duodenum and spleen .
Action Environment
It is known that the compound is stable and can be stored at room temperature , suggesting that it has good stability under normal environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-QKZVWBIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyldeoxynivalenol 13C17 | |
CAS RN |
1217476-81-7 | |
| Record name | 1217476-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



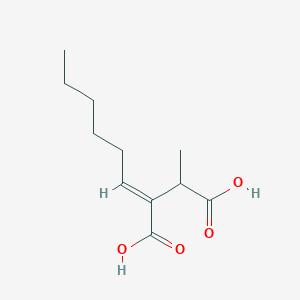
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
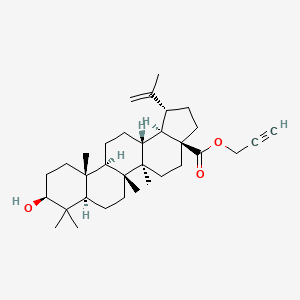
![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

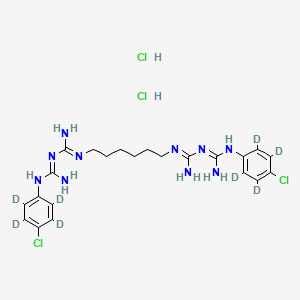
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
